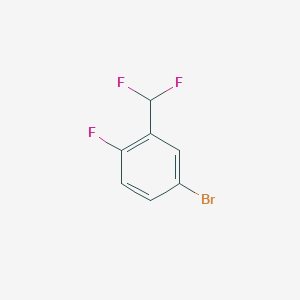

4-Bromo-2-(difluoromethyl)-1-fluorobenzene

CAS No.: 445303-69-5

Cat. No.: VC1995883

Molecular Formula: C7H4BrF3

Molecular Weight: 225.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 445303-69-5 |

|---|---|

| Molecular Formula | C7H4BrF3 |

| Molecular Weight | 225.01 g/mol |

| IUPAC Name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene |

| Standard InChI | InChI=1S/C7H4BrF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H |

| Standard InChI Key | YHQZVEGLXIBPRA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(F)F)F |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)F)F |

Introduction

Basic Information and Identification

4-Bromo-2-(difluoromethyl)-1-fluorobenzene, also known by its CAS registry number 445303-69-5, is an organic compound belonging to the class of halogenated aromatic hydrocarbons . It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. This arrangement of functional groups imparts distinctive chemical properties, making it valuable for various applications in research and industry.

Nomenclature and Identifiers

The compound has several synonyms and identifiers that help in its precise identification across different chemical databases and inventory systems:

Table 1: Chemical Identifiers of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

| Identifier Type | Value |

|---|---|

| Primary Name | 4-Bromo-2-(difluoromethyl)-1-fluorobenzene |

| CAS Registry Number | 445303-69-5 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| European Community (EC) Number | 674-462-2 |

| DSSTox Substance ID | DTXSID70375590 |

| MDL Number | MFCD06411633 |

| InChIKey | YHQZVEGLXIBPRA-UHFFFAOYSA-N |

The compound is also known by several synonyms including 4-Bromo-2-difluoromethyl-1-fluorobenzene, 4-bromo-1-fluoro-2-(difluoromethyl)benzene, and 5-bromo-2-fluoro-1-(difluoromethyl)benzene .

Chemical Structure and Properties

Structural Information

The chemical structure of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene features a benzene ring with three key substituents: a bromine atom at position 4, a difluoromethyl group at position 2, and a fluorine atom at position 1 . This precise arrangement of substituents defines the compound's chemical behavior and reactivity patterns.

Table 2: Structural Descriptors

| Descriptor Type | Value |

|---|---|

| SMILES | C1=CC(=C(C=C1Br)C(F)F)F |

| InChI | InChI=1S/C7H4BrF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H |

Physical Properties

4-Bromo-2-(difluoromethyl)-1-fluorobenzene exists as a colorless or pale yellow liquid at room temperature with distinctive physical characteristics .

Table 3: Physical Properties

| Property | Value |

|---|---|

| Physical State | Liquid |

| Color | Colorless to pale yellow |

| Boiling Point | 161-162°C (estimated) |

| Density | Approximately 1.675 g/mL at 25°C |

| Refractive Index | n20/D approximately 1.497 |

| Storage Temperature | Ambient, room temperature |

| Solubility | Soluble in common organic solvents; limited water solubility |

Spectroscopic Data

The compound has characteristic spectroscopic properties that assist in its identification and purity assessment. Mass spectrometry data reveals a molecular ion peak at m/z = 226.0 (M+H+), confirming its molecular weight . Additionally, predictive models have generated collision cross-section values for various adducts of the compound.

Table 4: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 224.95213 | 145.8 |

| [M+Na]+ | 246.93407 | 148.2 |

| [M+NH4]+ | 241.97867 | 149.5 |

| [M+K]+ | 262.90801 | 147.3 |

| [M-H]- | 222.93757 | 143.2 |

This collision cross-section data is particularly useful for mass spectrometry-based identification and analysis of the compound in complex mixtures .

Synthesis Methods

From 5-Bromo-2-fluorobenzaldehyde

The most common and well-documented synthesis route for 4-Bromo-2-(difluoromethyl)-1-fluorobenzene involves the conversion of 5-Bromo-2-fluorobenzaldehyde using diethylaminosulfur trifluoride (DAST) as a reagent . This method has been optimized to achieve high yields of the desired product.

Protocol with 70% Yield:

-

5-Bromo-2-fluorobenzaldehyde (2 g, 9.8 mmol) is dissolved in CH₂Cl₂ (50 ml)

-

The solution is cooled to 0°C under inert atmosphere

-

Diethylaminosulfur trifluoride (2 ml, 14.8 mmol) is added dropwise

-

The reaction mixture is refluxed overnight

-

The reaction is quenched with saturated NaHCO₃ solution

-

The aqueous phase is extracted with ethyl acetate

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated

-

The residue is purified by silica gel chromatography (hexane-ethyl acetate 99:1)

This procedure consistently yields 4-Bromo-2-(difluoromethyl)-1-fluorobenzene as a colorless oil with approximately 70% yield .

Alternative Synthetic Routes

Several variations of the basic synthesis procedure have been reported, with different reaction conditions and yields:

Method with 61% Yield:

A solution of 5-bromo-2-fluoro-benzaldehyde (4.06 g, 20 mmol) in dichloromethane (50 mL) is treated with DAST (4.03 g, 25 mmol) and stirred at room temperature for 18 hours under nitrogen atmosphere. The reaction mixture is quenched in ice-water and extracted with dichloromethane. The organic layer is dried and concentrated, yielding 2.74 g (61%) of product .

Room Temperature Method:

Another approach involves stirring 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol) with diethylaminosulfur trifluoride (2.2 ml) at ambient temperature for 1 hour. Methylene chloride (100 ml) is added, and the solution is cooled to 0°C. Aqueous sodium bicarbonate (10%, 50 ml) is added slowly, and the phases are separated. The organic phase is washed with water, dried, filtered, and evaporated to yield the crude product .

Applications and Derivatives

Pharmaceutical and Research Applications

4-Bromo-2-(difluoromethyl)-1-fluorobenzene serves as a valuable intermediate in pharmaceutical research and development. Its unique structure, featuring multiple halogen substituents, makes it particularly useful for the synthesis of more complex compounds with potential biological activity.

The compound has been noted for its potential as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, influencing cellular processes. Studies suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer properties, although specific mechanisms remain under investigation.

Synthetic Transformations

One of the most valuable aspects of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene is its versatility in further chemical transformations. The bromine atom serves as an excellent handle for various coupling reactions, particularly palladium-catalyzed cross-couplings.

Suzuki Coupling Example:

4-Bromo-2-(difluoromethyl)-1-fluorobenzene can be converted to 4-[3-(difluoromethyl)-4-fluorophenyl]pyridine through a Suzuki coupling reaction with pyridyl-4-boronic acid. The reaction involves:

-

Mixing 4-bromo-2-(difluoromethyl)-1-fluorobenzene (0.5 g, 2.24 mmol) with pyridyl-4-boronic acid (0.33 g, 2.69 mmol) and sodium carbonate (0.64 g, 5.6 mmol) in toluene/ethanol (1:1, 20 ml)

-

Adding palladium tetrakis (0.13 g, 5 mol%)

-

Heating at reflux for 16 hours

Borylation Reaction:

The compound can also undergo borylation to form 2-(3-difluoromethyl-4-fluoro-phenyl)-4,4,5,5-tetramethyl- dioxaborolane. This involves reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate in 1,4-dioxane at 90°C .

| Hazard Type | Classification |

|---|---|

| Physical Hazards | H227: Combustible liquid (Warning: Flammable liquids) |

| Health Hazards | H302: Harmful if swallowed (Warning: Acute toxicity, oral) |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation |

Precautionary Measures

When working with 4-Bromo-2-(difluoromethyl)-1-fluorobenzene, the following precautionary measures are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash hands thoroughly after handling

-

P271: Use only outdoors or in a well-ventilated area

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Related Compounds and Isomers

Several structurally related compounds and isomers of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene exist, each with subtle differences in properties and applications:

Structural Isomers

Table 6: Key Isomers and Related Compounds

| Compound Name | CAS Number | Structural Difference |

|---|---|---|

| 1-Bromo-2-(difluoromethyl)-4-fluorobenzene | 1198171-18-4 | Different positions of bromine and fluorine substituents |

| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | 749932-17-0 | Different position of difluoromethyl group |

| 2-Bromo-4-(difluoromethyl)-1-fluorobenzene | 886509-99-5 | Different positions of bromine and difluoromethyl group |

| 4-Bromo-2-fluoro-1-(fluoromethyl)benzene | 2244086-30-2 | Contains fluoromethyl instead of difluoromethyl group |

These related compounds often have similar applications but may exhibit different physical properties, reactivity patterns, and biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume